molecular formula C14H13ClN2OS B2545365 N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034619-43-5

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2545365
CAS No.: 2034619-43-5
M. Wt: 292.78
InChI Key: NJFOKMVMNKXWLX-UHFFFAOYSA-N
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Description

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H13ClN2OS and its molecular weight is 292.78. The purity is usually 95%.
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Scientific Research Applications

Polymer Chemistry and Material Science

In the realm of polymer chemistry, researchers have synthesized furan and benzochalcogenodiazole-based monomers, employing a donor–acceptor approach. These monomers, including derivatives similar to N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride, were electrochemically polymerized to produce polymers with intriguing properties like multichromicity and low band gaps, demonstrating potential applications in electronic and photonic devices (İçli-Özkut et al., 2013).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural motif of this compound serves as a key building block for creating compounds with significant biological activities. For instance, the synthesis of thiazolopyrimidine derivatives has been reported, where compounds exhibit notable antinociceptive and anti-inflammatory properties, highlighting their potential in developing new therapeutic agents (Selvam et al., 2012).

Antimicrobial and Antiplasmodial Activities

Research into the antimicrobial and antiplasmodial activities of derivatives of this compound has shown promising results. For example, certain acyl derivatives of furazan-3-amine have exhibited activity against various strains of Plasmodium falciparum, the parasite responsible for malaria, indicating potential applications in antimalarial drug development (Hermann et al., 2021).

Synthetic Chemistry and Catalysis

In synthetic chemistry, this compound-related compounds are utilized in the development of new synthetic methodologies. An efficient metal-free, three-component domino reaction has been developed to prepare sulfonylated furan derivatives, showcasing the versatility of furan-based compounds in constructing complex molecules (Cui et al., 2018).

Corrosion Inhibition

Exploring the compound's applications in industrial chemistry, derivatives of this compound have been investigated as corrosion inhibitors. These studies reveal their potential in protecting metals from corrosion, which is crucial for extending the lifespan of materials in harsh chemical environments (Yadav et al., 2015).

Mechanism of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Safety and Hazards

Thiazole compounds can be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This necessitates the need for discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections . The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . Therefore, future research could focus on the design and development of different thiazole derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Properties

IUPAC Name

N-benzyl-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS.ClH/c1-2-4-11(5-3-1)8-15-14-16-13(10-18-14)12-6-7-17-9-12;/h1-7,9-10H,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFOKMVMNKXWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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